(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate
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Overview
Description
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is a synthetic organic compound with the molecular formula C11H13Cl3N2O2 It is known for its unique chemical structure, which includes a chlorophenyl group, a benzylamino group, and a trichloroethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with 1-(benzylamino)-2,2,2-trichloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium azide (NaN3) for azidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(1-(benzoyloxy)-2,2,2-trichloroethyl)carbamate
- Methyl N-(1-(ethylamino)-2,2,2-trichloroethyl)carbamate
- Methyl N-(1-(pentylamino)-2,2,2-trichloroethyl)carbamate
Uniqueness
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl4N2O2 |
---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C17H16Cl4N2O2/c18-14-9-5-4-8-13(14)11-25-16(24)23-15(17(19,20)21)22-10-12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,23,24) |
InChI Key |
FVRVXUPKTDFHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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